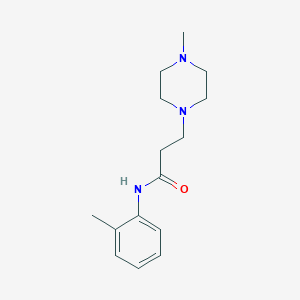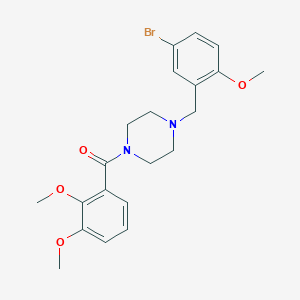
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide, also known as MTPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MTPP belongs to the class of piperazine derivatives and has a molecular formula of C15H23N3O.
Aplicaciones Científicas De Investigación
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in animal models. This has made 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments for the condition.
Mecanismo De Acción
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide is metabolized by monoamine oxidase B (MAO-B) to form a toxic metabolite known as MPP+. MPP+ selectively accumulates in dopaminergic neurons and inhibits mitochondrial complex I, leading to oxidative stress and cell death. This mechanism of action is similar to that of the neurotoxin MPTP, which is known to cause Parkinson's disease-like symptoms in humans.
Biochemical and Physiological Effects:
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide is a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments for the condition. Its selective toxicity to dopaminergic neurons makes it a useful model for studying the disease in animal models. However, 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide has limitations as a tool for studying Parkinson's disease, as it does not fully replicate the complexity of the disease in humans.
Direcciones Futuras
Future research on 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide could focus on developing new treatments for Parkinson's disease based on its mechanism of action. This could include developing drugs that target mitochondrial complex I or antioxidants that can protect against oxidative stress. Additionally, 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide could be used as a tool for studying other neurodegenerative diseases that involve dopaminergic neuron damage, such as multiple system atrophy.
Métodos De Síntesis
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide can be synthesized using a multi-step process that involves the reaction of N-phenylpiperazine with 4-methylbenzoyl chloride in the presence of a base to form 3-(4-methylbenzoyl)-N-phenylpiperazine. This intermediate product is then reacted with propionyl chloride in the presence of a base to form 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide.
Propiedades
Nombre del producto |
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide |
|---|---|
Fórmula molecular |
C15H23N3O |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H23N3O/c1-13-5-3-4-6-14(13)16-15(19)7-8-18-11-9-17(2)10-12-18/h3-6H,7-12H2,1-2H3,(H,16,19) |
Clave InChI |
MPGLCBFXJIBSBI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C |
Solubilidad |
39.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)

![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)

![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)

methanone](/img/structure/B248466.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)


![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)